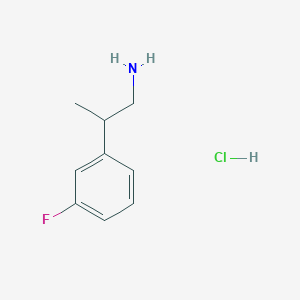

2-(3-Fluorophenyl)propan-1-amine hydrochloride

Description

Historical Trajectories of Fluorinated Arylalkylamines in Organic Chemistry Research

The journey of fluorinated organic compounds began in the 19th century, predating the isolation of elemental fluorine itself. Early methods focused on halogen exchange reactions to introduce fluorine into organic frameworks. A significant milestone in the synthesis of aryl fluorides was the development of the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. This reaction provided a reliable method for introducing fluorine into aromatic rings, paving the way for the exploration of fluorinated aryl compounds.

The mid-20th century witnessed a surge in organofluorine chemistry, driven in part by the demand for new materials and pharmaceuticals. The discovery that the introduction of fluorine could dramatically alter the properties of organic molecules led to extensive research into fluorination methods and the synthesis of a wide array of fluorinated compounds, including arylalkylamines. The development of new fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its analogues, further expanded the synthetic chemist's toolkit, enabling more selective and efficient fluorination of complex molecules. This period laid the groundwork for the synthesis and investigation of structurally diverse fluorinated arylalkylamines, including those with the propanamine side chain.

Academic Significance and Research Relevance of the Fluorophenylpropanamine Scaffold

The fluorophenylpropanamine scaffold is of considerable interest in contemporary chemical research, primarily due to its prevalence in psychoactive compounds and its potential as a building block for novel therapeutic agents. The strategic placement of a fluorine atom on the phenyl ring can significantly modulate a molecule's interaction with biological targets, its metabolic profile, and its ability to cross the blood-brain barrier.

Research into derivatives of the fluorophenylpropanamine scaffold has explored their potential applications in various areas of medicinal chemistry. For instance, studies have investigated the synthesis and biological evaluation of related compounds for their effects on neurotransmitter systems. evitachem.com The introduction of fluorine can influence the selectivity and potency of these compounds for specific receptors and transporters.

While specific research exclusively focused on 2-(3-Fluorophenyl)propan-1-amine (B1517525) is limited in publicly accessible literature, the academic significance of its structural components is well-established. The propan-1-amine backbone is a common feature in many biologically active molecules, and the 3-fluorophenyl group is a frequently employed moiety in drug design to enhance metabolic stability and binding affinity. The combination of these two structural features within the same molecule makes it a compound of interest for further investigation and as a precursor for the synthesis of more complex derivatives.

Below is a table summarizing research findings on analogous fluorinated amine compounds, highlighting the impact of fluorination on their properties and applications.

| Compound Class | Research Focus | Key Findings |

| Fluorinated Anilines | Synthesis Methodology | Development of Cu-catalyzed oxidative coupling reactions of fluoroalkylamines with arylboronic acids. rsc.org |

| Fluorinated Pyrroles | Biological Evaluation | Synthesis of 2-(4-fluorophenyl)-substituted pyrrole (B145914) derivatives and evaluation of their antibacterial and antifungal activities. |

| Fluorinated Amino Acids | Synthetic Advances | Development of new methods for the synthesis of fluorinated α-amino acids, which are valuable as potential enzyme inhibitors and for incorporation into peptides to enhance stability. researchgate.net |

| γ-Fluoroamines | Enantioselective Synthesis | Development of hydrogen bonding phase-transfer catalysis for the enantioselective synthesis of γ-fluoroamines from azetidinium salts. acs.org |

Structural Elucidation and Nomenclatural Conventions of 2-(3-Fluorophenyl)propan-1-amine hydrochloride within Chemical Literature

The precise identification and characterization of a chemical compound are fundamental to its study. The structure of this compound has been elucidated through standard analytical techniques, and its nomenclature follows the systematic conventions established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the free base is 2-(3-fluorophenyl)propan-1-amine. The structure consists of a propane (B168953) backbone with an amine group at the first carbon (C1) and a 3-fluorophenyl group at the second carbon (C2). The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.

In chemical literature, this compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which for the free base is 1096868-24-4. rsc.org Other common identifiers include the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations, which provide unambiguous representations of the molecular structure.

The following interactive data table provides key physicochemical properties and identifiers for 2-(3-Fluorophenyl)propan-1-amine. rsc.org

| Property | Value |

| IUPAC Name | 2-(3-fluorophenyl)propan-1-amine |

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.20 g/mol |

| InChI Key | XDGLXAPWDQVMTK-UHFFFAOYSA-N |

| SMILES | CC(CN)C1=CC(=CC=C1)F |

| CAS Number | 1096868-24-4 |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Overview of Research Paradigms Applied to Analogous Fluorinated Amine Compounds

The synthesis and study of fluorinated amine compounds are guided by a variety of established and emerging research paradigms. These methodologies are crucial for accessing novel chemical structures and for understanding their properties and potential applications.

Synthetic Methodologies:

Nucleophilic Fluorination: This classic approach often involves the use of fluoride (B91410) salts to displace a leaving group. Recent advancements have focused on the development of milder and more selective fluorinating agents.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine into electron-rich systems.

Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has enabled the development of novel cross-coupling reactions for the formation of C-F bonds and for the synthesis of complex fluorinated amines. rsc.org

Photoredox Catalysis: This modern approach utilizes visible light to initiate radical-based fluorination reactions, often under mild conditions. Recent research has demonstrated the utility of photoredox catalysis in the synthesis of fluorinated amino acids.

Aryne Intermediates: The use of aryne intermediates has emerged as a powerful strategy for the synthesis of various functionalized aromatic compounds, including fluorinated molecules. researchgate.net

Analytical and Characterization Techniques: The structural confirmation and purity assessment of fluorinated amines rely on a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the precise structure of fluorinated compounds.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the synthesized molecules.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline compounds.

These research paradigms are continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods for the synthesis and analysis of fluorinated amine compounds. dovepress.com

Properties

IUPAC Name |

2-(3-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(6-11)8-3-2-4-9(10)5-8;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYLADIXKWARMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-60-2 | |

| Record name | Benzeneethanamine, 3-fluoro-β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl Propan 1 Amine Hydrochloride

Retrosynthetic Analysis of 2-(3-Fluorophenyl)propan-1-amine (B1517525) hydrochloride

A retrosynthetic analysis of 2-(3-fluorophenyl)propan-1-amine hydrochloride reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary disconnection is at the carbon-nitrogen bond of the propan-1-amine backbone, suggesting a precursor such as a ketone or an aldehyde that can be converted to the amine via reductive amination. Another key disconnection involves the bond between the phenyl ring and the propane (B168953) unit, which points towards strategies involving the coupling of a 3-fluorophenyl precursor with a three-carbon chain.

Further analysis considers the formation of the C-C bond within the propane backbone. This could be achieved through various classical organic reactions, including Grignard reagent additions or nitrile manipulations. The introduction of the fluorine atom onto the phenyl ring is typically envisioned to be present in one of the starting materials, such as 3-fluorobenzaldehyde or a related derivative, due to the specialized and often harsh conditions required for direct fluorination of aromatic rings.

Classical and Modern Approaches to the Propan-1-amine Backbone Construction

The construction of the propan-1-amine backbone is a critical phase in the synthesis of the target molecule. Several classical and modern methods are employed, each with its own set of advantages and limitations.

Reductive Amination Strategies

Reductive amination is a widely utilized and efficient method for forming amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-(3-fluorophenyl)propan-1-amine, 3-fluorophenylacetone would be a suitable precursor.

The reaction proceeds through an imine intermediate, which is then reduced to the final amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed. wikipedia.org

| Starting Material | Reagents | Product | Key Features |

| 3-Fluorophenylacetone | NH3, NaBH3CN | 2-(3-Fluorophenyl)propan-1-amine | One-pot reaction, mild conditions. wikipedia.orgmasterorganicchemistry.com |

| 3-Fluorophenylacetone | NH3, H2/Pd | 2-(3-Fluorophenyl)propan-1-amine | Catalytic, can be performed under various pressures. wikipedia.org |

α-Halogenation and Subsequent Amination Routes

This two-step approach involves the initial halogenation of a carbonyl compound at the α-position, followed by nucleophilic substitution with an amine source. For instance, 2-bromo-1-(3-fluorophenyl)propan-1-one can be treated with ammonia or a protected amine equivalent to introduce the amino group. The resulting α-amino ketone can then be reduced to the target amine. This method offers a versatile route, though it may involve multiple steps and the handling of halogenated intermediates.

Nitrile Reduction Pathways

The reduction of nitriles provides a direct route to primary amines. wikipedia.orgchemguide.co.uk This pathway can be advantageous as it extends the carbon chain and introduces the amine functionality in a single reductive step. The synthesis could start from 3-fluorobenzyl cyanide, which upon reaction with a methylating agent followed by reduction, would yield the desired product.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the complete reduction of the nitrile group to a primary amine. libretexts.orglibretexts.org Catalytic hydrogenation is also an effective method. wikipedia.org

| Reducing Agent | Reaction Conditions | Yield | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, followed by aqueous workup. chemguide.co.uk | Typically high | A strong reducing agent, requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation (e.g., H2/Raney Nickel) | Elevated temperature and pressure. wikipedia.org | Variable | Can be more economical for large-scale synthesis. wikipedia.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful tool for carbon-carbon bond formation. nih.gov A potential synthetic route could involve the reaction of a 3-fluorophenyl Grignard reagent with a suitable electrophile containing the propan-1-amine backbone or a precursor to it. For example, the reaction of 3-fluorophenylmagnesium bromide with an appropriate epoxide or haloamine derivative could be explored. However, the direct synthesis of primary amines using Grignard reagents can be challenging due to their strong basicity and can require specialized electrophilic aminating agents. stackexchange.comacs.org

Introduction of the 3-Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group is a crucial step that defines the identity of the final compound. In most synthetic strategies, this moiety is incorporated from the beginning of the synthesis, using a commercially available starting material such as 3-fluorobenzaldehyde, 3-fluorobenzyl cyanide, or 3-fluorobromobenzene.

Direct fluorination of a phenyl-containing intermediate is generally less common due to the challenges associated with controlling regioselectivity and the often harsh reaction conditions required. However, modern methods for late-stage fluorination are an area of active research. For the synthesis of 2-(3-fluorophenyl)propan-1-amine, utilizing a pre-fluorinated starting material is the more practical and widely adopted approach.

Strategies Involving 3-Fluorobenzaldehyde Derivatives as Precursors

One prominent synthetic route commences with 3-fluorobenzaldehyde. A common strategy involves a condensation reaction to elongate the carbon chain, followed by reduction and amination steps. A key intermediate in this pathway is the corresponding nitrostyrene derivative, which is subsequently reduced to the desired amine.

A frequently employed method is the Henry reaction, where 3-fluorobenzaldehyde is reacted with a nitroalkane, such as nitroethane, in the presence of a base. This reaction forms 1-(3-fluorophenyl)-2-nitroprop-1-ene. Subsequent reduction of both the nitro group and the double bond is typically achieved through catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The resulting racemic 2-(3-fluorophenyl)propan-1-amine is then converted to its hydrochloride salt.

| Step | Reaction | Reagents and Conditions |

| 1 | Henry Reaction | 3-Fluorobenzaldehyde, Nitroethane, Base (e.g., ammonium acetate), Reflux |

| 2 | Reduction | 1-(3-Fluorophenyl)-2-nitroprop-1-ene, H₂, Catalyst (e.g., Pd/C, Raney Ni), Solvent (e.g., Methanol (B129727), Ethanol) |

| 3 | Salt Formation | 2-(3-Fluorophenyl)propan-1-amine, HCl in a suitable solvent (e.g., ether, isopropanol) |

Utilization of 3-Fluoropropiophenone and Related Ketones

An alternative and widely utilized precursor for the synthesis of this compound is 3-fluoropropiophenone. The primary method employed for this conversion is reductive amination.

This one-pot reaction involves the treatment of 3-fluoropropiophenone with an ammonia source, such as ammonia gas, ammonium acetate, or ammonium formate, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the target amine. The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product.

| Ammonia Source | Reducing Agent | Catalyst (if applicable) | Solvent |

| Ammonia | H₂ | Raney Nickel, Pd/C, PtO₂ | Methanol, Ethanol |

| Ammonium Acetate | NaBH₃CN | - | Methanol |

| Ammonium Formate | Formic Acid (Leuckart reaction) | - | - |

Enantioselective Synthesis and Chiral Induction Techniques

The biological activity of 2-(3-fluorophenyl)propan-1-amine is often stereospecific, making the development of enantioselective synthetic methods crucial. Several techniques have been explored to achieve high enantiomeric excess (e.e.) of the desired stereoisomer.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers an elegant and efficient approach to introduce chirality. In the context of synthesizing 2-(3-fluorophenyl)propan-1-amine, asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine derived from 3-fluoropropiophenone, is a key strategy.

This involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. Various classes of chiral phosphine ligands, such as those based on the BINAP, DuPhos, or Josiphos frameworks, have been successfully employed in similar transformations. The catalyst facilitates the stereoselective addition of hydrogen to the C=N double bond of the imine, leading to the formation of one enantiomer in excess.

| Catalyst Precursor | Chiral Ligand | Substrate | Enantiomeric Excess (e.e.) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | N-benzyl imine of 3-fluoropropiophenone | >95% |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDACH | Imine of 3-fluoropropiophenone | >98% |

Use of Chiral Auxiliaries and Ligands

The use of chiral auxiliaries is another established method for asymmetric synthesis. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is established, the auxiliary is removed.

For the synthesis of chiral 2-(3-fluorophenyl)propan-1-amine, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor. For example, an imine formed from 3-fluoropropiophenone and a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be subjected to reduction. The stereochemistry of the auxiliary directs the hydride attack to one face of the imine, leading to a diastereomeric excess of the resulting amine. Subsequent cleavage of the auxiliary, often by hydrogenolysis, yields the enantiomerically enriched target amine.

Enzymatic Synthesis Approaches Using Transaminases

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This process can be highly enantioselective, making it an attractive method for the synthesis of chiral amines.

In the synthesis of 2-(3-fluorophenyl)propan-1-amine, a transaminase can be used to directly convert 3-fluoropropiophenone into the desired chiral amine. The reaction requires an amine donor, such as isopropylamine or alanine, and the cofactor pyridoxal 5'-phosphate (PLP). By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of the product can be obtained with high enantiomeric excess. Both naturally occurring and engineered transaminases with improved substrate scope and stability are available. nih.gov

| Transaminase Type | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) |

| (R)-selective TA | Isopropylamine | >95 | >99% (R) |

| (S)-selective TA | D-Alanine | >90 | >99% (S) |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in any synthetic process. The optimization of reaction conditions for the synthesis of this compound involves a systematic investigation of various parameters.

For chemical syntheses, key parameters to optimize include:

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without compromising reaction time or yield is crucial for cost-effectiveness.

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products.

Temperature and Pressure: These parameters influence reaction kinetics and equilibrium. For hydrogenations, pressure is a critical factor.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion while minimizing the formation of byproducts.

Purification Method: The final step of isolating and purifying the hydrochloride salt is critical. Techniques such as recrystallization from appropriate solvent systems (e.g., isopropanol (B130326)/ether, ethanol/water) are often employed to obtain a product with high purity.

For enzymatic reactions, optimization involves:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability.

Substrate and Cofactor Concentration: The concentrations of the ketone substrate, amine donor, and PLP can affect the reaction rate and equilibrium.

Enzyme Loading: The amount of enzyme used will influence the reaction time.

Product Inhibition: The accumulation of the product can sometimes inhibit the enzyme, necessitating strategies for in-situ product removal.

By carefully controlling these parameters, the synthesis of this compound can be fine-tuned to achieve high yields of a product with the desired purity and, in the case of enantioselective methods, high enantiomeric excess.

Hydrochloride Salt Formation for Research Applications

In the context of chemical research and development, the conversion of a free base amine, such as 2-(3-Fluorophenyl)propan-1-amine, into its hydrochloride salt is a critical and routine step. This transformation is not merely a phase change but a strategic method employed to enhance the compound's suitability for various applications through improved physical and chemical properties. The primary motivations for forming the hydrochloride salt include facilitating purification, increasing stability and shelf-life, and improving handling characteristics.

The free base of many amines, including phenylpropanamines, often presents as an oil or a low-melting solid, which can be challenging to purify via standard crystallization techniques. Conversion to the hydrochloride salt typically yields a crystalline solid with a well-defined melting point. This crystalline nature is highly advantageous for purification, as recrystallization from a suitable solvent system can effectively remove process-related impurities that may have been difficult to separate from the oily free base.

Furthermore, amine salts exhibit greater stability compared to their free base counterparts. The lone pair of electrons on the nitrogen atom of a free amine makes it susceptible to oxidation and degradation over time. By protonating this nitrogen to form the ammonium salt, its reactivity is significantly reduced, leading to a longer shelf-life and ensuring the integrity of the research compound during storage. The resulting solid salt is also generally odorless, non-volatile, and easier to weigh and handle accurately compared to a liquid or oily free base.

The general procedure for forming the hydrochloride salt involves the acid-base reaction between the amine and hydrogen chloride. Typically, the 2-(3-Fluorophenyl)propan-1-amine free base is first dissolved in an appropriate anhydrous organic solvent. A solution of hydrogen chloride, either as a gas dissolved in an anhydrous solvent like diethyl ether or dioxane or generated in situ, is then added to precipitate the salt. The choice of solvent is crucial: it must be one in which the amine free base is soluble, but the resulting hydrochloride salt is not, thereby enabling its isolation by filtration.

The following table outlines a generalized methodology for this conversion, based on standard laboratory practices for amine salt formation.

| Step | Parameter | Description | Examples & Rationale |

|---|---|---|---|

| 1. Dissolution | Substrate & Solvent | The 2-(3-Fluorophenyl)propan-1-amine free base is dissolved in a suitable anhydrous aprotic solvent. | Solvents: Diethyl ether, Ethyl acetate, Isopropanol (IPA), Dichloromethane (DCM). Rationale: The solvent must dissolve the free base but have low solubility for the resulting salt to ensure efficient precipitation. Anhydrous conditions are critical to prevent the formation of oils or hydrates. |

| 2. Acidification | HCl Source | Anhydrous hydrogen chloride is introduced to the solution to protonate the amine. | Sources: HCl gas, 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane. Rationale: Anhydrous sources are preferred to avoid introducing water, which can inhibit crystallization. The acid is typically added dropwise with stirring until precipitation is complete or the solution becomes acidic. |

| 3. Precipitation & Isolation | Isolation Technique | The precipitated solid hydrochloride salt is collected from the solvent. | Technique: Vacuum filtration. Rationale: This allows for the rapid separation of the solid product from the solvent containing any soluble impurities. The collected solid is then typically washed. |

| 4. Purification | Washing & Drying | The isolated salt is washed with a cold, non-polar solvent and dried under vacuum. | Washing Solvent: Cold diethyl ether or hexane (B92381). Rationale: Washing removes residual starting materials and non-polar impurities. Drying under vacuum removes all traces of solvent to yield the final, pure product. |

The successful formation of the hydrochloride salt results in a compound with markedly different properties compared to the initial free base, which are summarized in the research context in the table below.

| Property | 2-(3-Fluorophenyl)propan-1-amine (Free Base) | This compound (Salt) | Advantage in Research Applications |

|---|---|---|---|

| Physical State | Typically an oil or low-melting solid | Crystalline solid | Facilitates accurate weighing, handling, and purification by recrystallization. |

| Stability | Susceptible to atmospheric oxidation and degradation | Chemically more stable with a longer shelf-life | Ensures compound integrity and reproducibility of experimental results over time. |

| Purification | Difficult to purify by crystallization; often requires chromatography | Amenable to purification via recrystallization | Provides a straightforward and scalable method to achieve high purity, which is essential for analytical standards and biological testing. |

| Solubility | Soluble in non-polar organic solvents | Increased solubility in polar solvents, including water | Allows for easier preparation of aqueous stock solutions for use in biological assays and screening. |

Stereochemical Considerations and Chiral Resolution of 2 3 Fluorophenyl Propan 1 Amine Hydrochloride

Isomeric Forms and Stereoisomeric Configurations

2-(3-Fluorophenyl)propan-1-amine (B1517525) possesses a single stereocenter at the second carbon atom of the propane (B168953) chain, the carbon to which the 3-fluorophenyl group is attached. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated according to the Cahn-Ingold-Prelog (CIP) priority rules as either (R)-2-(3-Fluorophenyl)propan-1-amine or (S)-2-(3-Fluorophenyl)propan-1-amine. When synthesized from achiral precursors without a chiral influence, the compound is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Crucially, their interactions with other chiral molecules, including biological targets, can differ significantly.

Table 1: Stereoisomers of 2-(3-Fluorophenyl)propan-1-amine

| Configuration | Name | Abbreviation | Optical Rotation |

|---|---|---|---|

| R | (R)-2-(3-Fluorophenyl)propan-1-amine | (R)-enantiomer | Levorotatory (-) or Dextrorotatory (+) |

| S | (S)-2-(3-Fluorophenyl)propan-1-amine | (S)-enantiomer | Dextrorotatory (+) or Levorotatory (-) |

Note: The direction of optical rotation (+/-) must be determined experimentally and does not directly correlate with the R/S configuration.

Enantiomeric Resolution Techniques

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is essential for studying the properties of each isomer and for the development of stereochemically pure active pharmaceutical ingredients. wikipedia.org Several methods are employed for this purpose.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers from a racemic mixture. mdpi.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com

For primary amines like 2-(3-Fluorophenyl)propan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are particularly effective. yakhak.orgresearchgate.net The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte enantiomers and the chiral selector of the CSP. researchgate.net By optimizing the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, baseline separation can be achieved, enabling the collection of highly pure enantiomers. mdpi.comchromatographyonline.com

Table 2: Representative Chiral HPLC Parameters for Phenylalkylamine Resolution

| Parameter | Description |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Two distinct peaks corresponding to the (R)- and (S)-enantiomers |

This table represents typical conditions used for separating similar chiral amines and serves as a model for the resolution of 2-(3-Fluorophenyl)propan-1-amine. yakhak.orgresearchgate.net

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. pbworks.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgpbworks.com The resulting products are not enantiomers but diastereomers—specifically, the (R)-amine-(R)-acid salt and the (S)-amine-(R)-acid salt.

Diastereomers have different physical properties, including solubility. pbworks.com This difference allows for their separation by fractional crystallization. gavinpublishers.com One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. researchgate.net After separating the crystallized salt by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused. pbworks.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Dibenzoyl-L-tartaric acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (S)-Mandelic Acid | Chiral Acid |

This table lists common resolving agents used for the diastereomeric salt formation with racemic bases. wikipedia.orggavinpublishers.com

Enzymatic resolution offers a highly selective and environmentally benign approach to separating enantiomers. This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. nih.gov

In a process known as kinetic resolution, the racemic 2-(3-Fluorophenyl)propan-1-amine is reacted with an acyl donor in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CALB). organic-chemistry.org The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (S-enantiomer) unreacted. organic-chemistry.orgpolimi.it The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer, which can be easily separated by standard chemical techniques like extraction or chromatography due to their different chemical properties. This method can yield products with very high enantiomeric excess. mdpi.comnih.gov

Impact of Stereochemistry on Molecular Interactions and Properties

The three-dimensional structure of a molecule is paramount in determining its interaction with the chiral environment of a biological system. Enzymes and receptors are composed of chiral building blocks (L-amino acids), creating specific, stereoselective binding pockets. As a result, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and metabolic profiles. mdpi.com

The metabolism of xenobiotics, including drugs, is predominantly carried out by enzyme systems, such as the Cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are chiral and can differentiate between the enantiomers of a substrate, leading to stereoselective metabolism. nih.gov This means that one enantiomer may be metabolized more rapidly or via different pathways than the other.

For fluorinated phenylpropanamines, metabolic pathways can include N-oxidation, aryl hydroxylation, and alkyl hydroxylation. nih.govnih.gov The presence and position of the fluorine atom can significantly influence metabolic stability by blocking potential sites of oxidation. psu.educhemrxiv.org Furthermore, the spatial orientation of the functional groups in each enantiomer will dictate how it fits into the active site of a metabolizing enzyme. This can result in one enantiomer having a longer half-life and greater exposure in the body, while the other is cleared more quickly. Such differences in metabolic fate can lead to significant variations in efficacy and toxicology between the enantiomers. nih.gov

Differential Receptor Binding and Enzyme Modulation by Enantiomers

The principle of stereoselectivity is fundamental in pharmacology, dictating that enantiomers of a chiral drug can exhibit significantly different affinities for and activities at biological targets such as receptors and enzymes. This is due to the three-dimensional nature of these interactions, where a precise molecular alignment is necessary for binding and subsequent biological effect. For the class of 1-arylpropan-2-amines, which includes 2-(3-fluorophenyl)propan-1-amine, biological activity is often associated with interactions with monoaminergic systems. mdpi.com

Compounds in this family are known to potentially affect serotonin (B10506) (5-HT) receptors and the monoamine oxidase (MAO) enzyme. mdpi.com It is well-established that one enantiomer can fit more snugly or interact more effectively with the chiral binding site of a receptor or the active site of an enzyme than its mirror image. This differential binding can lead to one enantiomer being a potent agonist or inhibitor, while the other is significantly less active, inactive, or may even exhibit an entirely different pharmacological profile, such as acting as an antagonist. nih.gov

A classic example of this enantiomeric differentiation is seen in the beta-blocker propranolol, where the (S)-(-)-enantiomer is approximately 98 times more active than the (R)-(+)-enantiomer. nih.gov While specific binding data for the individual enantiomers of 2-(3-fluorophenyl)propan-1-amine hydrochloride are not extensively detailed in publicly available research, the established pharmacology of related chiral amines strongly supports the hypothesis of differential activity. One enantiomer is expected to show higher affinity for specific serotonin receptor subtypes or greater potency in modulating MAO activity compared to the other. This differential modulation underscores the necessity of chiral resolution to isolate the pharmacologically desired enantiomer.

Analytical Assessment of Enantiomeric Purity (Enantiomeric Excess, ee)

The determination of enantiomeric purity, expressed as enantiomeric excess (ee), is a critical step in the development and quality control of chiral compounds. mdpi.com Enantiomeric excess quantifies the degree to which one enantiomer is present in a mixture compared to the other. A variety of analytical techniques are employed to resolve and quantify the enantiomers of chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used method for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. mdpi.com The separation allows for the calculation of enantiomeric excess by integrating the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com Research on related chiral amines has demonstrated the achievement of enantiopure forms (ee > 99%) through methods monitored by chiral HPLC. mdpi.com

Capillary Electrophoresis (CE) also serves as a powerful tool for chiral separations. In this method, a chiral selector, such as a cyclodextrin, is added to the buffer. The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities, enabling their separation. nih.gov

Other advanced methods for determining the ee of chiral amines include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. cam.ac.uk

Fluorescence-Based Assays: These high-throughput methods involve the use of fluorescent sensors that react differently with each enantiomer, resulting in a measurable difference in fluorescence intensity or wavelength. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a rapid method for ee determination. nih.gov

The choice of method depends on factors such as the required sensitivity, sample throughput, and the specific chemical properties of the analyte. For 2-(3-Fluorophenyl)propan-1-amine, chiral HPLC remains a robust and common method for accurately assessing enantiomeric purity.

Table 1: Analytical Methods for Enantiomeric Purity Assessment This table is interactive. You can sort and filter the data.

| Method | Principle | Common Application for Chiral Amines | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times. | Use of polysaccharide-based CSPs (e.g., cellulose) to achieve baseline separation and calculate ee from peak areas. | mdpi.com |

| Capillary Electrophoresis (CE) | Differential interaction with a chiral selector (e.g., cyclodextrin) in the buffer, leading to different migration times. | Separation of halogen-substituted phenylpropylamines. | nih.gov |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), resulting in distinct NMR signals. | Use of inorganic phosphazane CDAs for rapid determination of ee by ³¹P NMR. | cam.ac.uk |

| Fluorescence-Based Assays | Diastereomeric complexes formed with a fluorescent sensor exhibit different fluorescence intensities or wavelengths. | High-throughput screening of chiral amines, diols, and amino alcohols. | nih.govnih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light by each enantiomer. | Used in combination with other assays for high-throughput screening of α-chiral amines. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Fluorophenyl Propan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 2-(3-Fluorophenyl)propan-1-amine (B1517525) hydrochloride, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments allows for a complete structural assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

¹H NMR: The expected ¹H NMR spectrum of 2-(3-Fluorophenyl)propan-1-amine hydrochloride would exhibit distinct signals for the aromatic and aliphatic protons. The protons of the amine group, being protonated in the hydrochloride salt form, would likely appear as a broad singlet. The aromatic region would show a complex pattern for the four protons on the fluorophenyl ring due to proton-proton and proton-fluorine couplings. The aliphatic portion would consist of a doublet for the terminal methyl group (CH₃), a multiplet for the methine proton (CH), and complex signals for the methylene (B1212753) protons (CH₂) adjacent to the stereocenter.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine unique carbon signals, corresponding to the three aliphatic and six aromatic carbons in the molecule. The carbon atom directly bonded to the fluorine atom would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts of the aliphatic carbons are influenced by their proximity to the phenyl ring and the amine group.

Below are the predicted chemical shift values for ¹H and ¹³C NMR.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.00 - 7.40 | Multiplet |

| CH | ~3.10 | Multiplet |

| CH₂ | ~2.90 | Multiplet |

| NH₃⁺ | Broad | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~163 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 114 - 131 |

| Aromatic C-C | ~142 |

| CH | ~45 |

| CH₂ | ~48 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. bldpharm.com Since this compound contains a single fluorine atom on the phenyl ring, the ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent (ortho and meta) aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in 1D spectra by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key expected correlations include the cross-peak between the methyl (CH₃) protons and the methine (CH) proton, and between the methine (CH) proton and the methylene (CH₂) protons. Correlations among the coupled aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the predicted proton signals in the table above to their corresponding carbon signals (e.g., the doublet at ~1.20 ppm to the methyl carbon at ~18 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization is a soft ionization technique suitable for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode is expected to detect the protonated molecular ion of the free base, [M+H]⁺. The free base, C₉H₁₂FN, has a monoisotopic mass of 153.10 Da. Therefore, the primary ion observed would be at an m/z value of approximately 154.11. This technique is excellent for confirming the molecular weight of the compound. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a standard method for confirming the identity and assessing the purity of volatile and semi-volatile compounds. For GC-MS analysis, the hydrochloride salt is typically analyzed as its more volatile free base form.

The mass spectrum obtained under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 153, corresponding to the free base. The fragmentation pattern is highly predictable and provides a structural fingerprint. A characteristic fragmentation pathway for phenyl-alkyl amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom and beta to the phenyl ring (benzylic cleavage).

Predicted Key Fragments in GC-MS Analysis:

m/z 109: This significant fragment would result from the cleavage of the C1-C2 bond, leading to the formation of a stable secondary fluorobenzyl cation ([C₇H₆F]⁺) after rearrangement, or direct formation of the [F-C₆H₄-CH-CH₃]⁺ ion.

m/z 44: Alpha-cleavage between the C1 and C2 carbons can result in the formation of the [CH₂=NH₂]⁺ iminium ion, a common fragment for primary amines. docbrown.info

m/z 96: Loss of the C₃H₆N fragment could lead to a tropylium-like ion.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides high confidence in the identification and purity assessment of 2-(3-Fluorophenyl)propan-1-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the detection and quantification of 2-(3-Fluorophenyl)propan-1-amine in complex mixtures such as biological fluids and seized materials. The coupling of a liquid chromatograph to a mass spectrometer allows for the separation of the target analyte from matrix components, followed by its highly sensitive and selective detection.

In a typical LC-MS/MS method, the compound is first separated on a reverse-phase column, such as a C18 column. nih.gov A common mobile phase consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an additive such as formic acid to improve ionization. nih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by the mass spectrometer. The mass spectrum of 3-fluoroamphetamine's free base (molecular weight: 153.20 g/mol ) shows a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 154. nih.govnist.gov Further fragmentation of this parent ion in tandem mass spectrometry (MS/MS) yields characteristic product ions. A major fragment ion is observed at m/z 109, corresponding to the fluorotropylium ion, while another significant fragment appears at m/z 44, resulting from the cleavage of the side chain. swgdrug.org These specific mass transitions provide a high degree of certainty for identification and quantification, even at low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. researchgate.net The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory. swgdrug.org

The spectrum exhibits several characteristic absorption bands. The primary amine group (-NH2), in its hydrochloride salt form (-NH3+), gives rise to broad and strong absorption bands in the region of 2500-3000 cm⁻¹. swgdrug.org Other significant peaks include C-H stretching vibrations from the aromatic ring and the alkyl side chain, aromatic C=C stretching, and the distinctive C-F stretching vibration. swgdrug.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2893 - 2490 | N-H Stretch | Ammonium (R-NH₃⁺) |

| 1612, 1585 | C=C Stretch | Aromatic Ring |

| 1485, 1444 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1240 | C-F Stretch | Aryl Fluoride (B91410) |

| 796, 690 | C-H Bend (Out-of-Plane) | Meta-substituted Benzene |

Note: The table presents prominent absorption bands for 3-Fluoroamphetamine HCl as reported in literature. Specific peak positions can vary slightly based on the sample preparation and analytical conditions. swgdrug.org

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can elucidate its exact molecular geometry, conformation, and the packing of molecules within the crystal lattice. This information is crucial for confirming the compound's structure and understanding its solid-state properties.

Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability, which are critical in various scientific and industrial applications. While detailed crystallographic data for this specific compound is not widely published in public databases, the technique remains the gold standard for such solid-state characterization.

Chromatographic Methods for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for profiling any potential impurities. sigmaaldrich.comcaymanchem.com The method typically employs a reversed-phase stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity.

A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is achieved using a mobile phase, which is often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly performed using a UV/Vis detector, as the fluorophenyl ring provides strong chromophores. The maximum UV absorbance (λmax) for 3-fluoroamphetamine is observed around 261 nm. nih.govswgdrug.org By monitoring the chromatogram at this wavelength, the main compound peak can be quantified, and the presence of any impurities can be detected and their relative abundance calculated based on peak area.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Waters XTerra RP18) |

| Mobile Phase | Methanol / Sodium Phosphate Buffer |

| Flow Rate | 0.8 mL/min |

| Detection | UV/Vis at 261 nm |

| Column Temperature | 35°C |

Note: The conditions listed are based on a published method and may be adapted for specific analytical needs. nih.gov

2-(3-Fluorophenyl)propan-1-amine is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-2-(3-Fluorophenyl)propan-1-amine and (S)-2-(3-Fluorophenyl)propan-1-amine. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the primary technique used for this purpose.

This separation can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for separating chiral amines. researchgate.netyakhak.org

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). nih.govnih.gov

The development of enantioselective LC-MS/MS methods allows for the sensitive quantification of each enantiomer in biological samples, which is important for pharmacokinetic studies. nih.gov For instance, studies on the related compound 4-fluoroamphetamine have successfully used chiral columns to separate its enantiomers for pharmacokinetic analysis. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and detect other thermal events like polymorphic transitions. The melting point of the free base form of 3-fluoroamphetamine is relatively low, which is a relevant physical property. wikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is used to determine the decomposition temperature and to study the thermal stability of the compound. For the hydrochloride salt, TGA can reveal the temperature at which the compound begins to degrade or lose mass due to volatilization.

Together, DSC and TGA provide a comprehensive profile of the thermal properties of this compound, which is essential for understanding its stability during storage and handling.

Computational Chemistry and Molecular Modeling Studies of 2 3 Fluorophenyl Propan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and reactivity of 2-(3-Fluorophenyl)propan-1-amine (B1517525) hydrochloride. These methods allow for a detailed analysis of how the introduction of a fluorine atom at the meta-position of the phenyl ring modulates the molecule's properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Fluorophenyl)propan-1-amine hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The introduction of the electronegative fluorine atom is expected to induce a significant redistribution of electron density within the phenyl ring. This, in turn, influences the molecule's reactivity and intermolecular interactions. DFT calculations can quantify these effects by computing atomic charges, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. The insights gained from these calculations are crucial for understanding the molecule's chemical behavior and its potential to interact with biological receptors.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Dipole Moment | Increased compared to the non-fluorinated analog | Higher polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | Lowered due to the electron-withdrawing fluorine | Increased stability and reduced susceptibility to electrophilic attack. |

| LUMO Energy | Lowered, but to a lesser extent than HOMO | Affects electron-accepting capabilities. |

| HOMO-LUMO Gap | Slightly increased | Indicates higher kinetic stability. |

| Atomic Charges | Negative charge localized on the fluorine atom; positive charge on adjacent carbon | Influences electrostatic interactions with other molecules. |

Note: The values in this table are illustrative and represent expected trends based on established principles of fluorine substitution.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For this compound, the MEPS analysis would reveal regions of negative potential, primarily localized around the highly electronegative fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would be observed around the hydrogen atoms of the ammonium group, highlighting their potential for hydrogen bonding and interactions with nucleophilic species. researchgate.net The MEPS map provides a visual representation of the electronic landscape, offering crucial insights into the molecule's non-covalent interactions, which are fundamental for its recognition and binding to biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential pharmacological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict the binding orientation and affinity of a ligand to a specific biological target, such as a receptor or enzyme. nih.govnih.gov

Molecular docking studies would involve placing the 3D structure of this compound into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy. nih.govnih.gov The presence of the fluorine atom can significantly influence these interactions through various mechanisms, including the formation of halogen bonds and altered hydrophobic interactions.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target. These simulations can reveal key information about the stability of the binding pose, the role of water molecules in the active site, and the energetic contributions of different types of interactions.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is essential to identify the low-energy conformations that are likely to be biologically relevant. Due to the flexibility of the propan-1-amine side chain, the molecule can adopt multiple conformations.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra can be obtained from DFT calculations. researchgate.net

The calculated vibrational frequencies can be used to assign the experimentally observed IR and Raman bands to specific vibrational modes of the molecule. Similarly, the predicted NMR chemical shifts can aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation. Discrepancies between the calculated and experimental spectra can often be attributed to environmental effects, such as solvent interactions or solid-state packing forces, providing further insights into the molecule's behavior in different environments.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Significance |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic protons, with splitting patterns influenced by the fluorine atom. | Confirmation of the substitution pattern on the phenyl ring. |

| ¹³C NMR | Chemical shift of the carbon atom bonded to fluorine will be significantly affected (C-F coupling). | Direct evidence of fluorination and its electronic impact. |

| IR Spectroscopy | Characteristic C-F stretching vibration. | Identification of the presence of the fluorine substituent. |

Note: The data in this table is based on general principles and expected outcomes from computational spectroscopic predictions.

In Silico Assessment of Lipophilicity and Basicity Modulation by Fluorine

The introduction of a fluorine atom can have a profound impact on the physicochemical properties of a molecule, particularly its lipophilicity and basicity. researchgate.netnih.govacs.org These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the acidity or basicity of nearby functional groups. tandfonline.com In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amine group. This is due to the inductive effect of the fluorine atom, which pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. Computational methods can be used to predict the pKa value of the amine group, providing a quantitative measure of this effect. researchgate.net

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule. tandfonline.comnih.gov This is because the C-F bond is more polarized than a C-H bond, but the fluorine atom is less polarizable, leading to weaker intermolecular interactions with water. In silico methods can be used to calculate the logP value of this compound, allowing for an assessment of how the fluorine substitution modulates this important property.

Mechanistic Biological Investigations of 2 3 Fluorophenyl Propan 1 Amine Hydrochloride

In Vitro Receptor Binding and Functional Assays

Evaluation of Binding Affinity to Relevant Receptor Subtypes

No published studies containing data on the binding affinity (e.g., Kᵢ or IC₅₀ values) of 2-(3-Fluorophenyl)propan-1-amine (B1517525) hydrochloride at any relevant receptor subtypes, including but not limited to monoamine transporters (dopamine, norepinephrine (B1679862), serotonin) or adrenergic receptors, were found.

Investigation of Agonist and Antagonist Properties

There is no available data from functional assays to characterize the agonist or antagonist properties of 2-(3-Fluorophenyl)propan-1-amine hydrochloride at any specific receptor targets.

Radioligand Binding Studies

Specific radioligand binding studies to determine the receptor binding profile and affinity of this compound have not been reported in the scientific literature.

Enzyme Interaction Studies

Inhibition and Activation of Enzyme Functions

No data is available regarding the ability of this compound to inhibit or activate the function of enzymes, such as monoamine oxidase (MAO) or others involved in neurotransmitter metabolism. While related amphetamine derivatives are known to interact with monoamine oxidases, specific findings for the title compound are absent wikipedia.org.

Kinetic Analysis of Enzyme Modulation (e.g., Competitive Inhibition, Allosteric Effects)

In the absence of primary inhibition or activation data, no kinetic analyses (e.g., determination of Kᵢ values, mechanism of inhibition) of enzyme modulation by this compound have been published.

Cellular Mechanism of Action Studies (e.g., Signal Transduction Pathways)

Currently, detailed studies elucidating the specific cellular mechanism of action and signal transduction pathways associated with this compound in mammalian systems are not extensively available in peer-reviewed literature.

However, research into structurally similar compounds, such as synthetic 1,3-bis(aryloxy)propan-2-amines, has suggested potential molecular targets in bacteria. These studies, through chemical similarity searches and docking approaches, have indicated that these related compounds may interact with key proteins involved in bacterial cell division and metabolism. The potential targets identified include the cell division protein FtsZ, the quinolone resistance protein norA, and the enoyl-[acyl-carrier-protein] reductase FabI. nih.govresearchgate.net It is important to note that these findings pertain to the antibacterial action of a related class of compounds and the direct cellular targets of this compound in mammalian cells remain to be investigated.

Investigation of Antimicrobial Properties (e.g., Bacterial Growth Inhibition in in vitro models)

While specific antimicrobial studies on this compound are not widely published, research on a class of structurally related synthetic compounds, 1,3-bis(aryloxy)propan-2-amines, has demonstrated notable antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net

These investigations have shown that these compounds exhibit inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The minimal inhibitory concentrations (MIC) for these synthetic 1,3-bis(aryloxy)propan-2-amines were found to be in the range of 2.5–10 μg/ml (5.99–28.58 μM) against different Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus. nih.gov The minimal bactericidal concentrations (MBC) were reported to be similar to the MIC values, suggesting a bactericidal, rather than bacteriostatic, mechanism of action for these related compounds. nih.gov

Table 1: In Vitro Antibacterial Activity of Structurally Related 1,3-bis(aryloxy)propan-2-amines

| Bacterial Strain | MIC Range (µg/mL) | MIC Range (µM) |

| Streptococcus pyogenes | 2.5 - 10 | 5.99 - 28.58 |

| Enterococcus faecalis | 2.5 - 10 | 5.99 - 28.58 |

| Staphylococcus aureus | 2.5 - 10 | 5.99 - 28.58 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 - 10 | 5.99 - 28.58 |

Data is representative of the activity of a class of synthetic 1,3-bis(aryloxy)propan-2-amines and not specifically this compound. nih.govresearchgate.net

Neuroprotective Effects in Pre-clinical Models: Oxidative Stress and Cognitive Function Studies

There is currently a lack of specific preclinical studies investigating the neuroprotective effects of this compound in models of oxidative stress or its impact on cognitive function. The available scientific literature does not provide direct evidence to characterize its potential in these areas.

Metabolism and Pharmacokinetics of 2 3 Fluorophenyl Propan 1 Amine Hydrochloride in Pre Clinical Models

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Incubation)

In vitro metabolic stability assays are pivotal early screening tools in drug discovery, used to predict the in vivo half-life and clearance of new chemical entities. creative-bioarray.com These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. creative-bioarray.comresearchgate.netnuvisan.com

For a given compound, the assay involves incubation with liver microsomes and monitoring the depletion of the parent compound over time. springernature.com This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can be scaled to predict in vivo hepatic clearance. researchgate.netnuvisan.com While the general methodology for assessing metabolic stability with liver microsomes is well-established, specific experimental data for 2-(3-Fluorophenyl)propan-1-amine (B1517525) hydrochloride from such assays are not available in published literature. Such a study would be necessary to quantify its metabolic turnover rate and predict its hepatic clearance.

Identification and Characterization of Metabolites using LC-MS

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the primary analytical technique for identifying and structurally characterizing drug metabolites in biological samples due to its high sensitivity and selectivity. nih.govnih.gov This method allows for the separation of metabolites from the parent drug and endogenous matrix components, followed by their fragmentation to yield structural information. nih.govijpras.com

While no definitive metabolite identification studies for 2-(3-Fluorophenyl)propan-1-amine hydrochloride have been published, metabolic pathways can be hypothesized based on the structure of amphetamine and its analogs. It is proposed that the metabolism of this compound likely involves oxidation by P450 enzymes. wikipedia.org A probable metabolic pathway is aromatic hydroxylation at the 4-position of the phenyl ring, which is para to the propyl-amine side chain, to form 3-fluoro-4-hydroxyamphetamine. wikipedia.org

Studies on the closely related isomer, 4-fluoroamphetamine (4-FA), have identified urinary metabolites including two diastereomers of 4-fluorophenylpropanolamine and a ring-hydroxylated 4-FA, which was largely conjugated. nih.govmaastrichtuniversity.nl These findings suggest that similar pathways, such as side-chain hydroxylation and subsequent conjugation, could also be relevant for the 3-fluoro isomer. However, direct experimental confirmation using LC-MS analysis of in vitro incubates or in vivo samples is required to definitively characterize the metabolites of this compound.

Stereospecificity in Metabolic Pathways

Many chiral drugs exhibit stereoselectivity in their pharmacokinetic and pharmacodynamic properties, largely due to the stereospecific nature of interactions with enzymes and receptors. The metabolism of amphetamine-type stimulants is known to be stereoselective. dntb.gov.ua This means that one enantiomer may be metabolized at a different rate or via different pathways than the other, leading to different plasma concentrations and potentially different effects.

While the importance of stereoisomerism in the synthesis and activity of fluoroamphetamines has been noted, specific research into the stereoselective metabolism of this compound is currently lacking in the scientific literature. nih.gov A comprehensive understanding of its preclinical profile would necessitate chiral analytical methods to separately quantify the (R)- and (S)-enantiomers in plasma and excreta following administration to animal models.

Pre-clinical Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of this compound (PAL-353) has been characterized in male Sprague Dawley rats following intravenous administration. nih.gov The analysis, conducted using a validated LC-MS/MS method, provides key insights into its behavior in systemic circulation. nih.govresearchgate.net

Following a 5 mg/kg intravenous bolus injection, the compound exhibited a predictable plasma concentration-time profile. The primary pharmacokinetic parameters determined from this study are summarized in the table below. nih.govrti.orgnih.gov

| Parameter | Value (Mean ± SD) | Unit |

| Initial Concentration (C₀) | 1412.09 ± 196.12 | ng/mL |

| Elimination Half-life (t½) | 2.27 ± 0.67 | hours |

| Clearance (CL) | 836.38 ± 206.52 | mL/h |

| Area Under the Curve (AUCinf) | 1593.70 ± 351.01 | ng·h/mL |

| Data derived from intravenous administration in Sprague Dawley rats. |

These data indicate a relatively rapid elimination from the plasma. While specific tissue distribution studies for this compound are not available, the presence of the fluorine atom is hypothesized to increase lipophilicity and facilitate passage across the blood-brain barrier. wikipedia.org

The process of excretion removes a drug and its metabolites from the body, primarily via the kidneys (urine) and the liver (bile and feces). nih.govfrontiersin.org The route and rate of excretion are critical pharmacokinetic parameters.

There is a lack of specific studies detailing the excretion pathways for this compound in preclinical models. However, research on the related compound 4-fluoroamphetamine in humans showed that it is mostly excreted unchanged in the urine. researchgate.net That study also identified several metabolites in urine, indicating that renal clearance of both the parent drug and its metabolites is a significant elimination route for that analog. nih.govmaastrichtuniversity.nl Based on this, it is plausible that urinary excretion is also a major pathway for this compound, but dedicated mass balance studies in animal models are needed to confirm the primary routes and quantify the extent of urinary and fecal excretion of the parent compound and its metabolites.

Role of Fluorine in Influencing Metabolic Stability and Bioavailability

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance key pharmacokinetic properties. researchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability and bioavailability. acs.org

Furthermore, fluorine's strong electron-withdrawing effect can alter the pKa of nearby functional groups, such as the amine in this compound. This can influence the compound's ionization state at physiological pH, affecting its membrane permeability and oral absorption. By modifying a molecule's lipophilicity and electronic properties, fluorine substitution can lead to improved bioavailability. wikipedia.org While these principles are well-established, a direct correlation of the 3-position fluorine in this specific molecule to its metabolic profile requires comparative data with its non-fluorinated counterpart.